molecular formula C6H7NOS B588691 6-Methoxypyridine-2-thiol CAS No. 153508-43-1

6-Methoxypyridine-2-thiol

Cat. No.: B588691
CAS No.: 153508-43-1
M. Wt: 141.188
InChI Key: WAINIYPEVJJGPK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypyridine-2-thiol typically involves the introduction of the methoxy and thiol groups onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is treated with a methoxy and thiolating agent under controlled conditions. The reaction conditions often involve the use of a base to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes steps such as halogenation, methoxylation, and thiolation, followed by purification techniques like distillation or crystallization to obtain the pure compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfoxides. Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: The compound can be reduced to form the corresponding thiolates using reducing agents like sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions where the thiol group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Sodium borohydride.

    Substitution: Various nucleophiles such as alkyl halides.

Major Products Formed:

    Oxidation: Disulfides, sulfoxides.

    Reduction: Thiolates.

    Substitution: Alkylated pyridine derivatives.

Scientific Research Applications

6-Methoxypyridine-2-thiol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methoxypyridine-2-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their activity. This interaction can affect various cellular pathways, including those involved in oxidative stress and signal transduction.

Comparison with Similar Compounds

    2-Mercaptopyridine: Similar structure but lacks the methoxy group.

    6-Methoxypyridine: Similar structure but lacks the thiol group.

    2-Thiopyridine: Similar structure but lacks the methoxy group.

Properties

IUPAC Name

6-methoxy-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-8-5-3-2-4-6(9)7-5/h2-4H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAINIYPEVJJGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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